molecular formula C7H7ClN2S B8667895 4-Chloro-thiobenzoic acid hydrazide

4-Chloro-thiobenzoic acid hydrazide

Cat. No.: B8667895
M. Wt: 186.66 g/mol
InChI Key: LIEZULYVFSHGIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-thiobenzoic acid hydrazide is a substituted hydrazide derivative characterized by a benzoyl backbone functionalized with a chlorine atom at the para position and a thio (-S-) group. This compound belongs to the broader class of hydrazides, which are widely studied for their diverse chemical reactivity and biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties . The presence of both chloro and thio substituents enhances its electron-withdrawing and nucleophilic characteristics, making it a versatile intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C7H7ClN2S

Molecular Weight

186.66 g/mol

IUPAC Name

4-chlorobenzenecarbothiohydrazide

InChI

InChI=1S/C7H7ClN2S/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,9H2,(H,10,11)

InChI Key

LIEZULYVFSHGIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=S)NN)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • 4-(Benzenesulfonamido)benzoic Acid Hydrazide (): This compound features a sulfonamide group instead of a thio group. The sulfonamide enhances antimicrobial activity due to its strong electron-withdrawing nature and hydrogen-bonding capacity .
  • Pyridinecarboxylic Acid Hydrazides () :
    Derivatives like 2-, 3-, and 4-pyridinecarboxylic acid hydrazides replace the benzene ring with a pyridine moiety. The nitrogen in the pyridine ring increases polarity and basicity, altering solubility and interaction with biological targets (e.g., Mycobacterium tuberculosis) .
  • 2-Furancarboxylic Acid Hydrazide () :
    The furan ring introduces conjugated π-electrons, which may influence redox activity. This compound has been used to synthesize Pd complexes with antibacterial properties, suggesting that 4-chloro-thiobenzoic acid hydrazide could similarly coordinate metals for enhanced bioactivity .

Chlorinated Hydrazides

  • 4-(4-Chlorophenyl)-2-Hydrazinylthiazole (): This compound combines a thiazole ring with a para-chlorophenyl group.
  • The thio group in the target compound might instead favor hydrophobic interactions .

Specialized Modifications

  • Cyclocondensation: Thiazolidinone and thiazinanone derivatives are formed by reacting hydrazides with aldehydes or ketones (e.g., and ) .
  • Functionalization for Materials Science : Hydrazides like 2-furancarboxylic acid hydrazide are grafted onto graphene oxide for glycopeptide enrichment () .

Antimicrobial Activity

  • Coumarinyl Acetic Acid Hydrazides () : Exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to sulfonamide derivatives .
  • 4-(Benzenesulfonamido)benzoic Acid Hydrazide () : Shows diuretic and anticonvulsant activities, suggesting that this compound may also target ion channels or neurotransmitter receptors .

Comparative Data Table

Compound Name Key Substituents Synthesis Method Bioactivity/Application Reference ID
This compound Cl, -S- on benzoyl Hydrazinolysis of esters Antimicrobial (inferred)
4-(Benzenesulfonamido)benzoic Acid Hydrazide -SO2NH2, Cl on benzoyl Condensation Diuretic, anticonvulsant
2-Furancarboxylic Acid Hydrazide Furan ring Ester hydrazinolysis Pd complex antibacterial agent
Pyridinecarboxylic Acid Hydrazide Pyridine ring Literature methods Antimycobacterial
N-(Benzoyl) Stearic Acid Hydrazide Long alkyl chain Ester coupling Polymer reinforcement

Key Research Findings and Trends

  • Structure-Activity Relationships : Chlorine and sulfur substituents enhance bioactivity by modulating electronic and steric properties. Thio groups improve lipophilicity, while sulfonamides favor hydrogen bonding .
  • Synthetic Flexibility : Enzymatic methods () and cyclocondensation () enable diverse functionalization, expanding applications from pharmaceuticals to materials science .

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